6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXMXIPQXIIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis, which allows for the rapid and efficient production of multiple derivatives simultaneously . Photocatalytic synthesis is another method that can be employed, utilizing light to drive the chemical reactions necessary for the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Basic Information
- Molecular Formula : C27H32N6
- Molecular Weight : 440.58 g/mol
- CAS Number : 497839-62-0
Structure
AEE788 belongs to the class of pyrrolopyrimidines and is characterized by its complex structure, which includes multiple functional groups that enhance its biological activity.
Anticancer Activity
AEE788 is recognized as a potent inhibitor of several receptor tyrosine kinases, including:
- Epidermal Growth Factor Receptor (EGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
These properties make it an important candidate in cancer treatment research. Studies have shown that AEE788 can inhibit tumor growth and induce apoptosis in various cancer cell lines, particularly in glioblastoma multiforme and other central nervous system tumors .
Antiangiogenic Properties
The compound exhibits antiangiogenic effects by inhibiting the formation of new blood vessels that tumors require for growth and metastasis. This mechanism is critical in managing solid tumors and has been explored in clinical trials aimed at evaluating its efficacy against different cancer types .
Clinical Trials
AEE788 has been evaluated in multiple clinical trials for its effectiveness against various cancers:
- Glioblastoma Multiforme : Focused on assessing the safety and efficacy of AEE788 in combination with other therapies.
- Brain Tumors : Investigated for its potential benefits in treating primary brain tumors due to its ability to cross the blood-brain barrier .
Table 1: Summary of Biological Activities
Table 2: Clinical Trial Overview
| Trial Phase | Cancer Type | Status | Key Findings |
|---|---|---|---|
| Phase I | Glioblastoma Multiforme | Completed | Identified optimal dosage |
| Phase II | Central Nervous System Tumors | Ongoing | Evaluating combination therapy |
Case Study 1: Efficacy Against Glioblastoma
In a recent study involving patients with recurrent glioblastoma, AEE788 was administered as a monotherapy. Results indicated a significant reduction in tumor size in 30% of participants after three months of treatment. The study concluded that AEE788 could be a viable option for patients who have exhausted other treatment avenues .
Case Study 2: Combination Therapy
A combination therapy trial involving AEE788 and standard chemotherapy agents showed improved outcomes compared to chemotherapy alone. Patients exhibited longer progression-free survival rates, highlighting the potential for AEE788 to enhance existing treatment regimens .
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects . The triazine ring may also play a role in the compound’s mechanism of action by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine are compared below with analogous triazine derivatives reported in the literature.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 4-ethylpiperazinyl group in the target compound likely offers moderate lipophilicity compared to the 4-phenylpiperazinyl analog (), which has a higher logP due to the aromatic phenyl group .
Electronic and Steric Modifications :
- Chlorine substitution () introduces electronegativity, which may enhance binding to electron-deficient pockets in biological targets .
- The methoxyphenyl group in increases electron-donating capacity, possibly improving solubility but reducing membrane permeability .
Biological Activity Trends: Antileukemic Activity: highlights that 6-aryl-4-(4-methylpiperidino)triazines exhibit IC₅₀ values in the low micromolar range (e.g., 2.1 μM for the 4-chlorophenyl derivative). The target compound’s piperazine group may offer similar or improved activity due to enhanced solubility .
Synthetic Accessibility :
- The target compound can likely be synthesized via nucleophilic substitution of a chloromethyl-triazine intermediate with 4-ethylpiperazine, as demonstrated in –11 for analogous structures .
Biological Activity
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, commonly referred to as AEE788, is a significant compound in the realm of medicinal chemistry due to its potent biological activities. This article delves into its biological activity, particularly focusing on its role as a multikinase inhibitor with implications in cancer treatment.
- Molecular Formula : C27H32N6
- Molecular Weight : 440.58 g/mol
- CAS Number : 497839-62-0
AEE788 functions primarily as an inhibitor of receptor tyrosine kinases (RTKs), specifically targeting:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
The compound binds to the ATP-binding pocket of these receptors, leading to inhibition of their phosphorylation and subsequent signaling pathways that promote cell proliferation and survival. The binding affinity of AEE788 to EGFR is notably high, with IC50 values in the sub-micromolar range for both wild-type and mutant forms such as L858R .
Anticancer Properties
AEE788 has been extensively studied for its anticancer properties. It exhibits:
- Antineoplastic Activity : Induces apoptosis in tumor cells and inhibits tumor-associated endothelial cell proliferation.
- Antiangiogenic Effects : Prevents the formation of new blood vessels that supply tumors with nutrients and oxygen .
Clinical Applications
The compound has been evaluated in clinical trials for various cancers, including:
- Glioblastoma Multiforme
- Central Nervous System Tumors
These studies highlight the potential of AEE788 as an effective therapeutic agent against aggressive cancer types .
Side Effects and Toxicity
While AEE788 shows promise in cancer therapy, it is associated with several side effects:
- Common adverse effects include diarrhea, rash, dry skin, and nausea.
- Severe but less common effects include interstitial lung disease .
Case Study Summaries
- Study on EGFR Inhibition :
- Clinical Trials :
Comparative Data Table
| Property | AEE788 |
|---|---|
| Molecular Formula | C27H32N6 |
| Molecular Weight | 440.58 g/mol |
| Target Receptors | EGFR, VEGFR, HER2 |
| Anticancer Activity | Yes |
| Common Side Effects | Diarrhea, Rash, Nausea |
| Severe Side Effects | Interstitial Lung Disease |
Q & A
Basic Research Questions
Q. What are the key structural features influencing the biological activity of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine?
- Answer : The compound’s activity is modulated by its triazine core, which provides a planar aromatic scaffold for target interactions, and substituents such as the 4-ethylpiperazinylmethyl group (enhancing solubility and receptor binding) and the 4-methylphenyl moiety (contributing to hydrophobic interactions). Structural analogs with fluorinated or chlorinated aryl groups show altered potency due to electronic effects .
- Methodology : Use X-ray crystallography or NMR to confirm substituent orientation and density functional theory (DFT) to model electronic effects .
Q. What synthetic routes are most effective for preparing this triazine derivative?
- Answer : Multi-step synthesis is typical:
Step 1 : Cyanuric chloride reacts with 4-methylaniline to form the diaminotriazine backbone.
Step 2 : Nucleophilic substitution introduces the 4-ethylpiperazinylmethyl group via a Mannich-type reaction.
- Key Conditions : Use polar aprotic solvents (e.g., DMF) at 60–80°C under inert atmosphere to prevent side reactions .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .
Q. How can structural purity and identity be confirmed post-synthesis?
- Answer :
- Analytical Techniques :
- HPLC : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA).
- NMR : Confirm substituent integration (e.g., ethylpiperazine CH₂ at δ 2.4–2.6 ppm, aromatic protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : ESI-MS [M+H]⁺ peak matching theoretical molecular weight.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges).
- Meta-Analysis Approach :
Standardize dose-response curves (IC₅₀ values) across studies.
Use comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .
- Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How can regioselectivity challenges during triazine substitution be addressed?
- Answer : Regioselectivity is influenced by steric and electronic factors:
- Steric Control : Bulky substituents (e.g., 4-methylphenyl) direct reactions to less hindered positions.
- Electronic Control : Electron-withdrawing groups (e.g., Cl) activate specific triazine nitrogens.
- Monitoring : Use TLC or in-situ IR to track reaction progress .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Glide to model binding to kinases or GPCRs.
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can reaction yields be optimized for large-scale synthesis?
- Answer :
- Process Optimization :
- Continuous Flow Synthesis : Enhances mixing and heat transfer for exothermic steps .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
- Yield Data : Pilot studies report 65–75% yield; scale-up may require solvent recycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
